

molecular weight of 4-(Octyloxy)phenol

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Compound of Interest

Compound Name: 4-(Octyloxy)phenol

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An In-depth Technical Guide to the Physicochemical Characterization of **4-(Octyloxy)phenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(Octyloxy)phenol**, a significant organic intermediate. The document is designed for researchers and drug development professionals, offering in-depth insights into its core physicochemical properties, with a primary focus on its molecular weight. We delve into the standard procedures for its synthesis, purification, and rigorous analytical characterization, emphasizing the interconnectedness of these methods in establishing a self-validating system for identity and purity confirmation. Furthermore, this guide discusses its principal applications, particularly as a building block in materials science, and outlines essential safety and handling protocols. The methodologies and data presented are grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Introduction to 4-(Octyloxy)phenol

4-(Octyloxy)phenol is an organic compound belonging to the phenol ether family. Structurally, it consists of a phenol ring where the hydroxyl group is para to an octyloxy substituent (an eight-carbon alkyl chain attached via an ether linkage). This bifunctional nature—possessing both a nucleophilic hydroxyl group and a long, lipophilic alkyl chain—makes it a versatile intermediate in organic synthesis. Its applications are most prominent in the field of materials science, where it serves as a precursor for liquid crystals and other optoelectronic materials^[1].

Understanding its fundamental properties, beginning with its molecular weight, is the foundational step for its effective use in any research or development context.

Core Physicochemical Properties

The molecular weight of a compound is a critical parameter that influences its stoichiometry in reactions, its behavior in analytical systems like mass spectrometry, and its physical properties. The properties of **4-(Octyloxy)phenol** are well-documented across various chemical suppliers and databases.

A summary of its key identifiers and properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Weight	222.32 g/mol	[1] [2] [3]
Molecular Formula	C ₁₄ H ₂₂ O ₂	[1] [2] [4] [5] [6]
IUPAC Name	4-(Octyloxy)phenol	[4] [5]
CAS Number	3780-50-5	[1] [2] [4] [5]
Physical Form	Solid / White powder	[2] [7]
SMILES String	<chem>CCCCCCCCOc1ccc(O)cc1</chem>	[4]
InChI Key	HFRUPPHJPJRZOCM-UHFFFAOYSA-N	[4] [6]
Melting Point	79-82 °C (approx.)	[7]
Topological Polar Surface Area (TPSA)	29.46 Å ²	[1]
LogP (Octanol-Water Partition Coeff.)	4.1315	[1]

The molecular weight is calculated from its empirical formula, C₁₄H₂₂O₂, using the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), and oxygen (≈15.999 u):

$(14 \times 12.011) + (22 \times 1.008) + (2 \times 15.999) = 168.154 + 22.176 + 31.998 = 222.328 \text{ g/mol}$ [4]
[6].

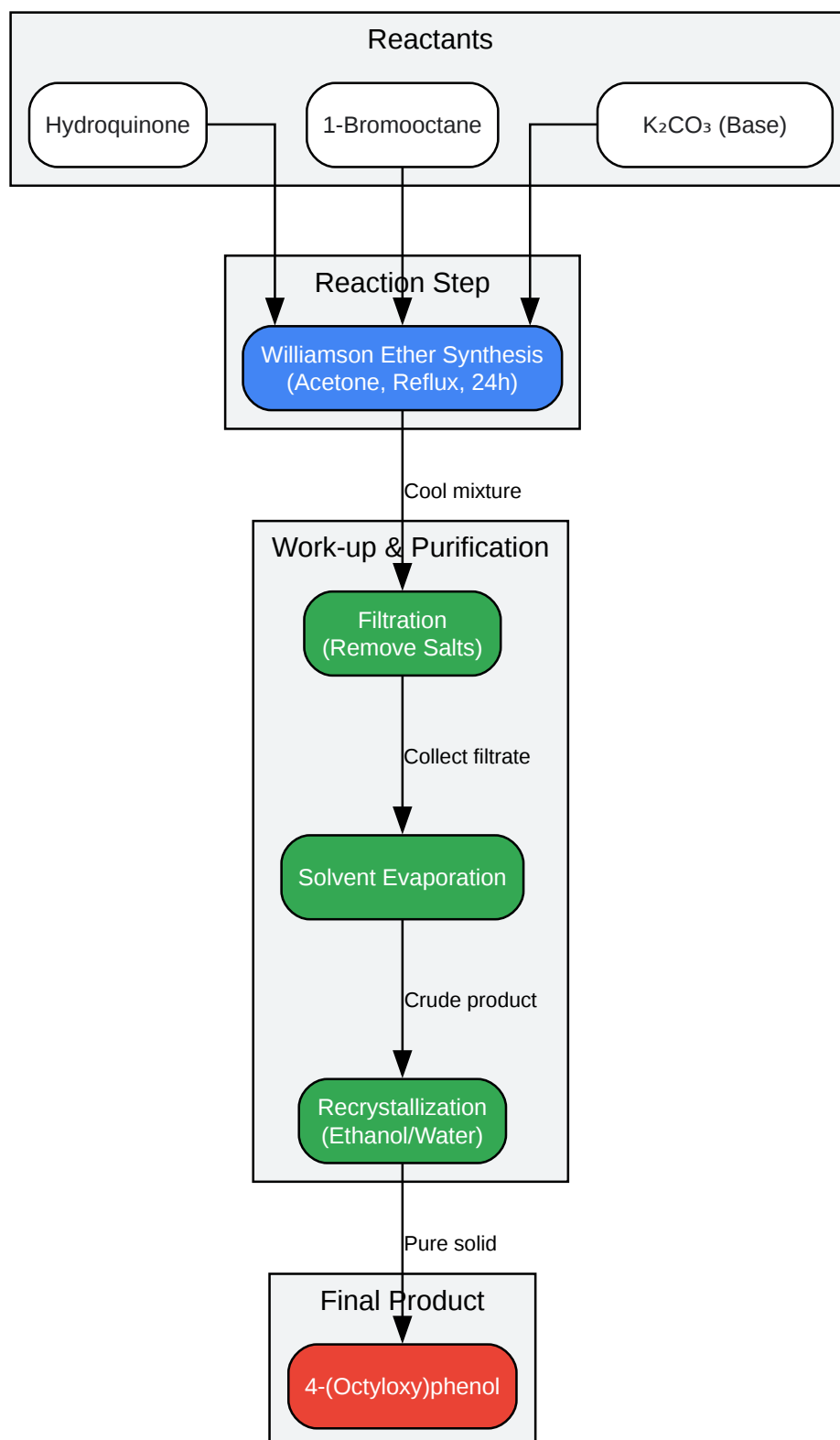
Synthesis and Purification Workflow

The most common and efficient method for synthesizing **4-(Octyloxy)phenol** is through a Williamson ether synthesis. This reaction involves the mono-alkylation of hydroquinone with an octyl halide.

Causality of Experimental Choices:

- **Reactants:** Hydroquinone is chosen as the starting phenol because it provides the basic $\text{C}_6\text{H}_4(\text{OH})_2$ scaffold. 1-Bromooctane is a suitable alkylating agent, providing the required eight-carbon chain with a good leaving group (Br^-).
- **Base:** A mild base such as potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3) is used to deprotonate only one of the phenolic hydroxyl groups of hydroquinone. Using a strong base like NaOH could lead to a higher yield of the di-substituted byproduct.
- **Solvent:** A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it dissolves the reactants but does not participate in the reaction.
- **Catalyst:** A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction via the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide.

Diagram: Synthesis and Purification Workflow



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Caption: Workflow for the synthesis of **4-(Octyloxy)phenol**.

Experimental Protocol: Synthesis

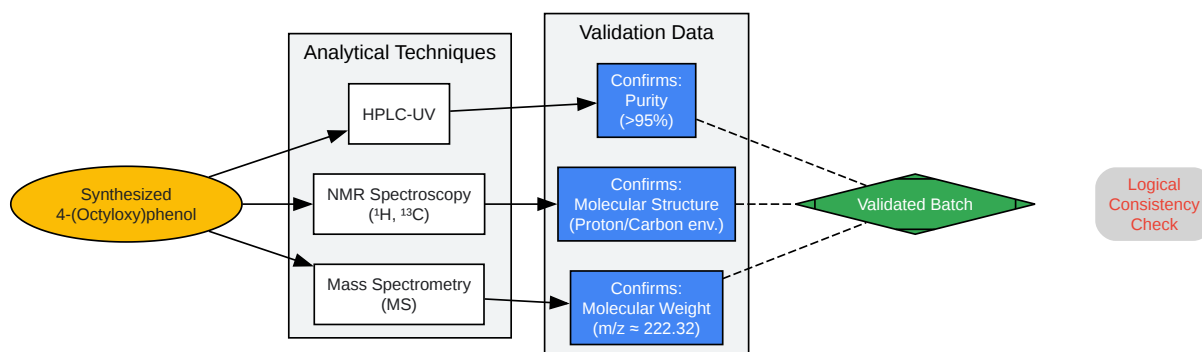
- Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 volumes).
- Reaction: Begin stirring the suspension. Add 1-bromooctane (1.0-1.1 eq) dropwise to the mixture at room temperature[8].
- Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K_2CO_3 and KBr). Wash the solid cake with a small amount of acetone.
- Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure **4-(Octyloxy)phenol** as a white to off-white solid.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and molecular weight of a synthesized compound is paramount. A multi-technique approach creates a self-validating system where each analysis provides complementary information, leading to an unambiguous characterization.

- Trustworthiness through Validation: The core principle is that the molecular weight determined by Mass Spectrometry must correspond to the molecular structure confirmed by NMR, which in turn must be represented by a single, pure peak in the HPLC chromatogram. Any discrepancy indicates impurities or a flawed synthesis.

Diagram: Analytical Validation Workflow



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Caption: A multi-technique workflow for validating **4-(Octyloxy)phenol**.

Key Analytical Techniques

- Mass Spectrometry (MS): This is the definitive technique for determining molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), **4-(Octyloxy)phenol** will primarily show a molecular ion peak $[M+H]^+$ at m/z 223.33 or $[M-H]^-$ at m/z 221.31. The exact mass measurement provides high confidence in the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: Provides a proton map of the molecule. The spectrum for **4-(Octyloxy)phenol** will show characteristic signals for the aromatic protons (typically in the 6.7-6.9 ppm range), the $-OCH_2-$ protons of the ether linkage (around 3.9 ppm), the aliphatic chain protons, and the terminal methyl group (a triplet around 0.9 ppm). The integration of these signals confirms the ratio of protons, validating the structure.
 - ^{13}C NMR: Shows all unique carbon environments, confirming the presence of the 14 carbon atoms in their expected chemical environments (aromatic, aliphatic, and ether-linked).

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity. A reverse-phase method is typically employed. The presence of a single major peak indicates a high degree of purity, while the area percentage of this peak is used for quantification.

Experimental Protocol: Purity Analysis by HPLC

A common method for analyzing phenolic compounds involves reverse-phase HPLC with UV detection[9][10][11].

- System: HPLC with a UV detector (set to 275 nm), and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[9].
- Mobile Phase: A gradient of acetonitrile and water is effective. For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.
- Sample Preparation: Prepare a stock solution of **4-(Octyloxy)phenol** in acetonitrile or methanol at 1 mg/mL. Dilute to an appropriate concentration (e.g., 10-20 µg/mL) with the mobile phase.
- Injection: Inject 10-20 µL of the sample.
- Analysis: Run the gradient method. **4-(Octyloxy)phenol**, being relatively nonpolar due to the octyl chain, will have a significant retention time.
- Quantification: Calculate the purity by taking the area of the main peak as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is common for commercial-grade material[1][6].

Applications in Research and Development

4-(Octyloxy)phenol is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.

- Liquid Crystal Synthesis: The molecule's rod-like shape and polar/nonpolar regions make it an excellent precursor for liquid crystals used in displays and optical devices[1].

- **UV Stabilizers:** Derivatives like 2-hydroxy-4-(octyloxy)benzophenone are used as UV absorbers in plastics and sunscreens to prevent degradation from UV light[12][13]. The octyloxy group enhances solubility in nonpolar materials.
- **Organic Synthesis Intermediate:** The phenolic hydroxyl group can be further functionalized to create more complex molecules, including potential drug scaffolds, surfactants, and resins[14].

Safety, Handling, and Storage

Proper handling of **4-(Octyloxy)phenol** is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS)[15].

- **Hazards:** May be harmful if swallowed and causes skin and serious eye irritation[15]. It is classified as an Acute Oral Toxin (Category 4) and an Eye Irritant (Category 2).
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles, and a lab coat[7][15][16].
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling[7][17].
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container[1][15]. It is a combustible solid and should be stored away from strong oxidizing agents[7].

Conclusion

The molecular weight of **4-(Octyloxy)phenol**, precisely determined to be 222.32 g/mol, is a cornerstone physical property that enables its quantitative use in synthesis and analysis. This guide has detailed not only this fundamental value but also the integrated workflows for its synthesis and characterization. By employing a self-validating analytical approach combining Mass Spectrometry, NMR, and HPLC, researchers can ensure the integrity of the material. This foundational knowledge is critical for its successful application as a versatile intermediate in materials science and broader chemical research, ensuring both reproducible results and safe laboratory practices.

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